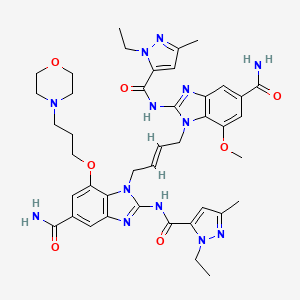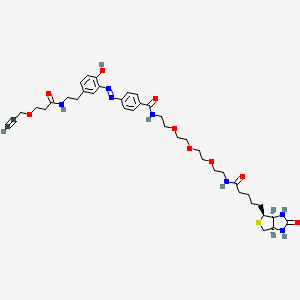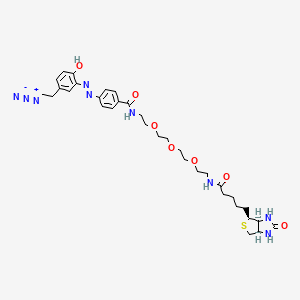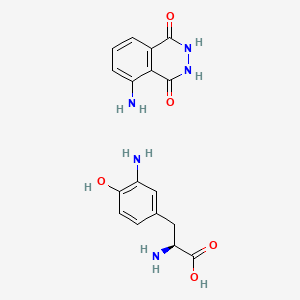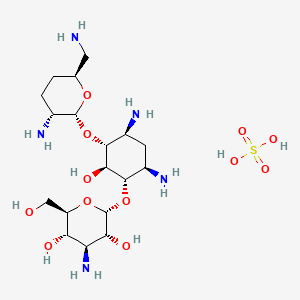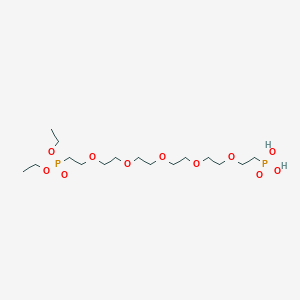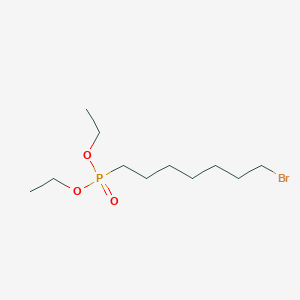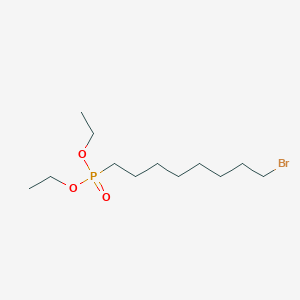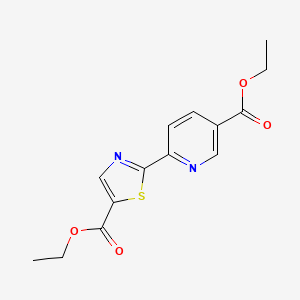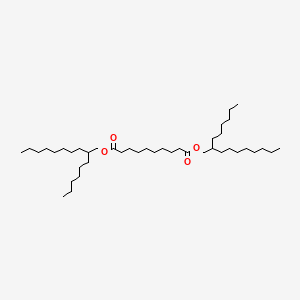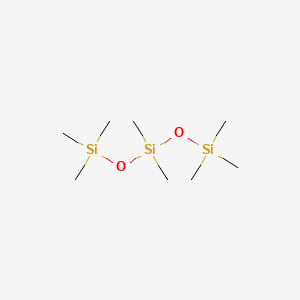
DOOT-2d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOOT-2d is a selective MAO-B inhibitor.
Wissenschaftliche Forschungsanwendungen
1. Nano-power Energy Harvesting
- Paper : "A Battery-Free 217 nW Static Control Power Buck Converter for Wireless RF Energy Harvesting With α-Calibrated Dynamic On/Off Time and Adaptive Phase Lead Control" by Huang et al. (2012).
- Application : This research presents a battery-free nano-power buck converter with dynamic on/off time (DOOT) control, enhancing conversion efficiency across a wide load range, especially useful for RF energy harvesting.
2. Electromagnetic Functional Materials
- Paper : "Electronic Structure and Electromagnetic Properties for 2D Electromagnetic Functional Materials in Gigahertz Frequency" by Cao et al. (2019).
- Application : Highlights the potential of 2D materials in microwave absorption and electromagnetic interference shielding, based on their unique electronic and optical properties.
3. Heterojunctions in Electronics
- Paper : "Contacts between Two- and Three-Dimensional Materials: Ohmic, Schottky, and p-n Heterojunctions." by Xu et al. (2016).
- Application : Discusses the integration of 2D layers with 3D systems, focusing on heterojunctions and their impact on device performance and circuit design.
4. 2D Material Membranes
- Paper : "Two-dimensional material membranes: an emerging platform for controllable mass transport applications." by Zhao et al. (2014).
- Application : Reviews applications of 2D material membranes in fields like environmental control, chemical engineering, and biosensors, emphasizing their high impermeability and selective permeation.
5. Biomedical Applications
- Paper : "Biomedical Uses for 2D Materials Beyond Graphene: Current Advances and Challenges Ahead" by Kurapati et al. (2016).
- Application : Explores the use of 2D materials in drug delivery, photothermal therapies, biosensing, and tissue engineering, while addressing their colloidal stability and biocompatibility challenges.
6. Electrical Characterization of 2D Materials
- Paper : "Local electrical characterization of two-dimensional materials with functional atomic force microscopy" by Hussain et al. (2019).
- Application : Describes the use of AFM-based techniques for nanoscale characterization of electrical properties of 2D materials, crucial for their application in various scientific fields.
7. Electronic Grade 2D Materials
- Paper : "A roadmap for electronic grade 2D materials" by Briggs et al. (2019).
- Application : Discusses the development of 2D semiconductors and the challenges in large-scale synthesis and engineering for electronic applications.
Eigenschaften
CAS-Nummer |
1522345-35-2 |
|---|---|
Produktname |
DOOT-2d |
Molekularformel |
C15H13FO3 |
Molekulargewicht |
260.26 |
IUPAC-Name |
1-(4-((3-Fluorobenzyl)oxy)-2-hydroxyphenyl)ethan-1-one |
InChI |
InChI=1S/C15H13FO3/c1-10(17)14-6-5-13(8-15(14)18)19-9-11-3-2-4-12(16)7-11/h2-8,18H,9H2,1H3 |
InChI-Schlüssel |
UFWGBYKUPYCCBE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(OCC2=CC=CC(F)=C2)C=C1O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DOOT-2d; DOOT2d; DOOT 2d |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



